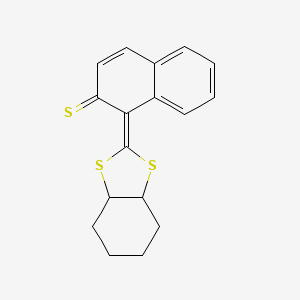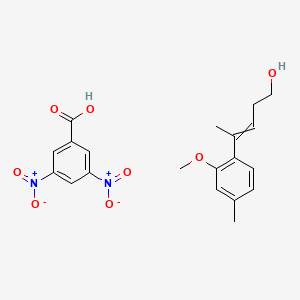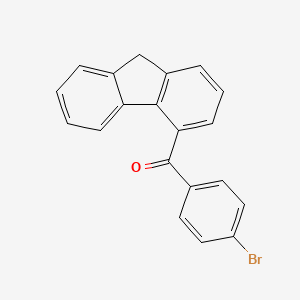
(e)-1-(Diphenylmethyl)-2-phenyldiazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(Diphenylmethyl)-2-phenyldiazene is an organic compound characterized by its unique structure, which includes a diazene group (N=N) bonded to a diphenylmethyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(Diphenylmethyl)-2-phenyldiazene typically involves the reaction of benzyl chloride with aniline in the presence of a base, followed by oxidation. The reaction conditions often include:
Reactants: Benzyl chloride and aniline.
Base: Sodium hydroxide or potassium hydroxide.
Oxidizing Agent: Hydrogen peroxide or potassium permanganate.
Solvent: Ethanol or methanol.
Temperature: Room temperature to 60°C.
The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may employ more efficient oxidizing agents and solvents to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(Diphenylmethyl)-2-phenyldiazene undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex azo compounds.
Reduction: Reduction reactions can convert the diazene group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
Oxidation: Formation of azo compounds.
Reduction: Formation of diphenylmethylamine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(E)-1-(Diphenylmethyl)-2-phenyldiazene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of dyes and pigments due to its azo group.
Mechanism of Action
The mechanism of action of (E)-1-(Diphenylmethyl)-2-phenyldiazene involves its interaction with molecular targets through its diazene group. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The pathways involved may include:
Redox Reactions: Generation of reactive oxygen species.
Binding to Proteins: Interaction with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
(E)-(Diphenylmethyl)(methyl)diazene: Similar structure but with a methyl group instead of a phenyl group.
Cinnarizine: Contains a diphenylmethyl group but with different functional groups.
Uniqueness
(E)-1-(Diphenylmethyl)-2-phenyldiazene is unique due to its specific combination of a diazene group with a diphenylmethyl and phenyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
61765-91-1 |
|---|---|
Molecular Formula |
C19H16N2 |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
benzhydryl(phenyl)diazene |
InChI |
InChI=1S/C19H16N2/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)21-20-18-14-8-3-9-15-18/h1-15,19H |
InChI Key |
UUTSWJXKTUBHJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Inden-1-one, 2,3-dihydro-2-[(4-methoxyphenyl)methyl]-3-methyl-](/img/structure/B14562955.png)

![Benzene, [(2-ethoxypropyl)thio]-](/img/structure/B14562967.png)



![N-[1-(Cyclohexylamino)-1,5-dimethyl-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine](/img/structure/B14562982.png)



![N~1~-Ethyl-N~1~-[(pyridin-2-yl)methyl]ethane-1,2-diamine](/img/structure/B14563023.png)


![1-{5-(Trimethylsilyl)-1-[(trimethylsilyl)oxy]hexa-1,3-dien-1-yl}piperidine](/img/structure/B14563037.png)
